molecular formula C12H13F3O2 B13137726 2-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)acetic acid

2-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)acetic acid

Cat. No.: B13137726
M. Wt: 246.22 g/mol
InChI Key: BCJCJGCFRHHVHD-UHFFFAOYSA-N
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Description

2-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)acetic acid is an organic compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is known for its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

2-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1,1,1-Trifluoromethyl)phenyl)acetic acid
  • 2-(4-(1,1,1-Trifluoro-2-hydroxyethyl)phenyl)acetic acid
  • 2-(4-(1,1,1-Trifluoro-2-chloromethyl)phenyl)acetic acid

Uniqueness

2-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]acetic acid

InChI

InChI=1S/C12H13F3O2/c1-11(2,12(13,14)15)9-5-3-8(4-6-9)7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

BCJCJGCFRHHVHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CC(=O)O)C(F)(F)F

Origin of Product

United States

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